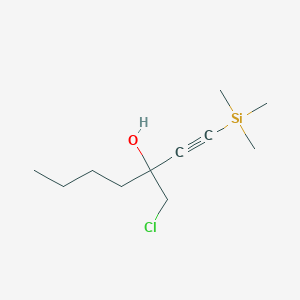

3-(氯甲基)-1-(三甲基硅基)庚-1-炔-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of organosilicon compounds often involves the strategic manipulation of molecular structures to incorporate silicon atoms into organic frameworks. For instance, Chloromethyl trimethylsilylmethyl sulphide acts as a parent thiocarbonyl ylide synthon, reacting stereospecifically with activated alkenes and alkynes to yield tetrahydro- and dihydro-thiophene derivatives in good yields (Hosomi, Matsuyama, & Sakurai, 1986).

Molecular Structure Analysis

The molecular structure of organosilicon compounds, including "3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol," is characterized by the presence of silicon atoms covalently bonded to carbon atoms. Such structures are often elucidated through crystallographic studies, as seen in the work by Fraser & Parsons (2004), who analyzed (Chloromethyl)trimethylsilane at 160 K, providing insights into the bond angles and steric effects attributed to the silicon atoms (Fraser & Parsons, 2004).

Chemical Reactions and Properties

The reactivity of organosilicon compounds is influenced by the silicon's electronegativity and the stability of silicon-carbon bonds. These compounds participate in various chemical reactions, including hydroboration, as demonstrated by Hoshi, Masuda, & Arase (1992) in their study on the hydroboration of 3-Chloro-1-trimethylsilyl-1-propyne, showcasing the compound's versatility in synthetic applications (Hoshi, Masuda, & Arase, 1992).

科学研究应用

PGF2α中间体的合成

Mahrwald等人(1990年)的研究表明,将三甲基硅烷基化的初级羟基转化为醛基是PGF2α中间体合成中至关重要的过程。在这种情况下使用1-金属化庚-1-炔突出了类似3-(氯甲基)-1-(三甲基硅基)庚-1-炔-3-醇这样的化合物在合成前列腺素中间体时的多功能性(Mahrwald et al., 1990)。

HIV-1蛋白酶抑制剂的合成

D'aniello等人(1994年)报道了使用2-取代的3-(三甲基硅基)-1-丙烯,包括3-(氯甲基)-1-(三甲基硅基)庚-1-炔-3-醇,在合成同构烯丙醇中的应用。这些醇是发展羟基乙烯基肽同位素的关键中间体,可能作为HIV-1蛋白酶抑制剂(D'aniello et al., 1994)。

羟基乙烯基二肽同位素的合成

D'aniello等人(1992年)利用了相关化合物2-氯甲基-3-三甲基硅基-1-丙烯与N-Boc氨基醛反应。这种反应选择性地产生(S)-同构烯丙醇,这是羟基乙烯基二肽同位素的前体,在基于肽的治疗中非常重要(D'aniello, Géhanne, & Taddei, 1992)。

氢硼化应用

Hoshi等人(1992年)探索了3-氯-1-三甲基硅基-1-丙炔的氢硼化,这是一种结构类似于3-(氯甲基)-1-(三甲基硅基)庚-1-炔-3-醇的化合物。他们的研究重点是合成各种异构体,并将其应用于制备(E)-3-三甲基硅基-2-烯烃和3-三甲基硅基-1-烯烃,这在有机合成中非常有价值(Hoshi, Masuda, & Arase, 1992)。

属性

IUPAC Name |

3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRILMLLUPPYJHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCl)(C#C[Si](C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2482332.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene](/img/structure/B2482333.png)

![Methyl 4,4-dioxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2482336.png)

![N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2482337.png)

![2-methoxy-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2482338.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2482340.png)

![N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide](/img/structure/B2482341.png)

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2482348.png)

![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)